Scientific Field: Food Science and Human Nutrition Application Summary: Isomintlactone is used as a trace-level odor-important aroma compound in peppermint oil, which is a key ingredient in various food products. Methods of Application: The compound is isolated from peppermint oil using gas chromatography-olfactometry (GCO) and gas chromatography-mass spectrometry (GC-MS). A silica gel fractionation method is developed to concentrate the lactones for analysis . Results and Outcomes: Quantitative analysis through stable isotope dilution analysis (SIDA) with a 2H-labeled saturated mint lactone as the internal standard is performed. The presence of Isomintlactone contributes to the sweet, coconut, coumarin-like aroma characteristics of the oil .
Scientific Field: Flavor Chemistry Application Summary: Isomintlactone plays a crucial role in the development of flavor profiles for peppermint oil, which is widely used in the flavor industry. Methods of Application: The compound is synthesized by the oxidation of menthofuran and analyzed using chiral gas chromatography to evaluate its odor characteristics and thresholds . Results and Outcomes: The analysis reveals that Isomintlactone, despite being present in trace amounts, has low odor thresholds and significantly contributes to the overall sensory perception of peppermint oils .
Scientific Field: Aroma Therapy and Aroma Compound Analysis Application Summary: Isomintlactone is identified as an odor-active compound in peppermint oil, contributing to its therapeutic and aromatic properties. Methods of Application: A model peppermint oil system is developed to track the accumulation of lactone compounds, including Isomintlactone, over time . Results and Outcomes: The study of the degradation of menthofuran to form mint lactones, including Isomintlactone, helps in understanding the transformation of compounds that enhance the flavor and quality of peppermint oil .
Scientific Field: Confectionery Production Application Summary: Isomintlactone is utilized in the confectionery industry to impart a distinct flavor to sweets and candies. Methods of Application: The compound is incorporated into confectionery products during the flavoring process to enhance the taste and aroma. Results and Outcomes: The addition of Isomintlactone results in confectionery with a unique and desirable flavor profile, distinguishing products in a competitive market .
Scientific Field: Pharmaceutical Applications Application Summary: Isomintlactone is used in pharmaceuticals for its flavoring properties, especially in oral hygiene products. Methods of Application: The compound is added to pharmaceutical products to mask unpleasant tastes and improve consumer acceptance. Results and Outcomes: Products containing Isomintlactone are reported to have better palatability, leading to increased compliance with medication regimens .
Scientific Field: Beverage Flavoring Application Summary: In the liquor industry, Isomintlactone is used to create distinctive flavors in various alcoholic beverages. Methods of Application: The compound is blended into liquors during the flavoring stage to achieve the desired taste and aroma profiles. Results and Outcomes: The use of Isomintlactone in alcoholic beverages provides a unique flavor that can be a key differentiator in the market .
Isomintlactone, scientifically known as 3,6-dimethyl-2,4,5,6,7,7a-hexahydro-1-benzofuran-2-one, is a compound classified within the group of organic compounds known as benzofurans. These compounds consist of a benzene ring fused to a furan ring, which is a five-membered aromatic ring containing four carbon atoms and one oxygen atom. Isomintlactone is primarily found in peppermint (Mentha × piperita) and has also been detected in various herbs and spices. Its presence in these plants suggests it could serve as a potential biomarker for dietary intake of these foods .
The chemical structure of isomintlactone allows it to participate in various reactions typical of lactones and benzofurans. One significant reaction is its synthesis through the formation of reactive quinone-methides, which can be trapped with other compounds to yield isomintlactone. Additionally, total syntheses have been reported that utilize diastereoselective strategies involving fused butenolide constructions .
The synthesis of isomintlactone can be achieved through various methods:
Isomintlactone finds applications in various fields:
Isomintlactone shares structural similarities with several other compounds within the benzofuran class and related lactones. Here are some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Mintlactone | Similar lactonic structure | Found primarily in mint oils; distinct flavor profile |
Benzofuran | Core benzofuran structure | Basic structure without lactonic features |
2-Hydroxy-4-methylcyclohexan-1-one | Related cyclic structure | Used as an intermediate in synthesis processes |
Isomintlactone's unique combination of a methylated benzofuran structure along with its specific lactonic characteristics sets it apart from other similar compounds. Its presence predominantly in peppermint enhances its relevance as a flavoring agent compared to others that may not have such specific applications.
Isomintlactone is an organic compound with the molecular formula Carbon ten Hydrogen fourteen Oxygen two (C₁₀H₁₄O₂) [1] [2]. The compound has a molecular weight of 166.22 grams per mole and an exact molecular mass of 166.099379685 daltons [1] [4]. The structure consists of a bicyclic framework comprising a partially saturated benzofuran ring system fused to a gamma-lactone moiety [2] [3].
The compound belongs to the class of organic compounds known as benzofurans, which are characterized by a benzene ring fused to a furan ring [3]. However, isomintlactone represents a modified benzofuran structure where the furan ring is partially saturated and contains a lactone functional group [3]. The International Union of Pure and Applied Chemistry name for isomintlactone is (6R,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one [1] [2].
The canonical Simplified Molecular Input Line Entry System representation of isomintlactone is CC1CCC2=C(C)C(=O)OC2C1, while the isomeric representation with stereochemistry is C[C@@H]1CCC2=C(C)C(=O)O[C@H]2C1 [1] [5]. The compound contains twelve heavy atoms, two ring systems, and two rotatable bonds [1].
The naturally occurring form of isomintlactone possesses the absolute configuration (6R,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one [1] [4]. This compound contains two defined stereocenters located at carbon positions 6 and 7a within the bicyclic framework [2] [5]. The stereochemical designation indicates that carbon-6 has the R configuration while carbon-7a possesses the S configuration [1] [2].
The stereochemistry of isomintlactone has been definitively established through various analytical techniques including nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis [9] [11]. The absolute configuration plays a crucial role in determining the compound's physical properties, biological activity, and optical rotation characteristics [9] [14].
Isomintlactone exists in two enantiomeric forms that are non-superimposable mirror images of each other [6] [7]. The two enantiomers are designated as (6R,7aS)-isomintlactone and (6S,7aR)-isomintlactone, with each form exhibiting distinct optical rotation properties [6] [7] [14].
Enantiomer | Absolute Configuration | Optical Rotation | Melting Point |
---|---|---|---|
(+)-Isomintlactone | (6S,7aR) | +76.9° (c=5.0, ethanol) | 77-79°C |
(-)-Isomintlactone | (6R,7aS) | -50.3° (c=1.0, chloroform) | 81-82°C |
The enantiomeric forms demonstrate different natural abundance patterns, with the (6S,7aR)-enantiomer being more prevalent in natural sources such as peppermint oil [14] [17]. Both enantiomers retain identical chemical connectivity and molecular formula but differ in their three-dimensional spatial arrangement and resulting optical activity [6] [7].
Isomintlactone exists as a crystalline solid at room temperature with characteristic melting points that vary depending on the stereoisomeric form [4] [14] [19]. The (6R,7aS)-enantiomer exhibits a melting point range of 81-82°C, while the (6S,7aR)-enantiomer melts at 77-79°C [4] [9] [14]. The racemic mixture of both enantiomers demonstrates an intermediate melting point of 79-80°C [4].
Physical Property | Value |
---|---|
Physical State | Crystalline solid |
Color | White to off-white crystals |
Odor | Sweet, mint-like aroma |
Density | 1.0629 g/cm³ |
Refractive Index | 1.4981 (20°C) |
The compound exhibits a characteristic sweet, mint-like aroma that contributes to its presence in essential oils [14] [17]. The crystalline nature of isomintlactone makes it suitable for purification through recrystallization techniques [9] [14].
Isomintlactone demonstrates distinctive spectral characteristics across multiple analytical techniques that facilitate its identification and structural confirmation [9] [14] [15]. The compound's spectral profile reflects the presence of characteristic functional groups including the lactone carbonyl, carbon-carbon double bond, and methyl substituents [9] [14].
Spectral Method | Characteristic Signals |
---|---|
Infrared Spectroscopy (KBr, cm⁻¹) | 1750 (lactone C=O), 1690 (C=C stretch) |
¹H Nuclear Magnetic Resonance (CDCl₃, δ) | 1.15 (3H, CH₃), 1.73 (3H, C=C-CH₃), 4.71 (1H, O-CH) |
¹³C Nuclear Magnetic Resonance (CDCl₃, δ) | 174.8 (C=O), 162.3 (C=C), 119.6 (C=C) |
Ultraviolet-Visible (ethanol, nm) | 219 (ε = 14,350) |
Mass Spectrometry (m/z) | 166 (M⁺, 100%), 137 (60%), 109 (44%), 81 (43%) |
The infrared spectrum reveals the characteristic lactone carbonyl absorption at 1750 cm⁻¹ and the carbon-carbon double bond stretch at 1690 cm⁻¹ [9] [14]. Nuclear magnetic resonance spectroscopy provides detailed structural information including the chemical shifts of methyl groups and the stereochemical environment around the chiral centers [9] [14]. Mass spectrometric fragmentation patterns show the molecular ion peak at m/z 166 with characteristic fragment ions that aid in structural elucidation [9] [14].
The chemical reactivity of isomintlactone is primarily governed by the presence of several key functional groups within its molecular structure [13] [18]. The lactone ring represents the most reactive site, being susceptible to nucleophilic attack under basic conditions leading to ring opening and formation of the corresponding hydroxy acid [13]. Under acidic conditions, the lactone ring remains stable and resistant to hydrolysis [13].
Functional Group | Reactivity Pattern |
---|---|
Lactone Ring | Hydrolysis under basic conditions; stable in acidic media |
Carbon-Carbon Double Bond | Addition reactions (hydrogenation, epoxidation) |
Methyl Groups | Relatively inert; participates in radical reactions |
Stereogenic Centers | Potential epimerization under strongly basic conditions |
The carbon-carbon double bond within the benzofuran ring system can undergo typical alkene addition reactions including hydrogenation, epoxidation, and halogenation [18]. These reactions provide pathways for synthetic modification and derivatization of the isomintlactone scaffold [18]. The methyl substituents generally exhibit low reactivity but can participate in radical-mediated processes under appropriate conditions .
Isomintlactone demonstrates variable stability depending on environmental conditions and storage parameters [4] [13]. The compound exhibits optimal stability under controlled conditions that minimize exposure to factors that could promote degradation or structural modification [4] .
Stability Parameter | Characteristics |
---|---|
pH Stability | Stable in acidic and neutral conditions; hydrolyzes in basic media |
Thermal Stability | Stable at ambient temperature; decomposes above melting point |
Oxidative Stability | Susceptible to oxidation at the double bond under strong oxidizing conditions |
Photostability | Relatively stable to light; prolonged exposure may cause degradation |
Storage Conditions | Store in tightly closed container, protected from light, at 2-8°C |
Irritant